molecular formula C15H12ClN3S2 B5270858 [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE

[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE

Cat. No.: B5270858
M. Wt: 333.9 g/mol
InChI Key: MWGDFJQPOJRUBD-UHFFFAOYSA-N
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Description

[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a pyrimidinyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-methyl-2-chloropyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the chlorophenyl group, converting the chlorine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidinyl sulfide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics.

Medicine

Medicinally, this compound is explored for its anti-inflammatory and anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and pathways critical for cell proliferation and inflammation.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)thiazole: Shares the thiazole and chlorophenyl groups but lacks the pyrimidinyl sulfide moiety.

    4-Methyl-2-pyrimidinyl sulfide: Contains the pyrimidinyl sulfide group but lacks the thiazole and chlorophenyl groups.

Uniqueness

The uniqueness of [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE lies in its combined structural features, which confer a range of chemical reactivities and biological activities not found in the individual components. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-chlorophenyl)-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S2/c1-10-6-7-17-15(18-10)21-9-11-8-20-14(19-11)12-4-2-3-5-13(12)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGDFJQPOJRUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CSC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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